

GSK864 and Mutant IDH2: A Comparative Analysis of Cross-Reactivity

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Compound of Interest		
Compound Name:	GSK864	
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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cross-reactivity of **GSK864**, a known mutant isocitrate dehydrogenase 1 (IDH1) inhibitor, with mutant isocitrate dehydrogenase 2 (IDH2). The information is supported by experimental data and detailed methodologies to assist researchers in evaluating its potential for off-target effects and guiding further investigation.

Introduction to IDH Mutations and Targeted Inhibition

Isocitrate dehydrogenase (IDH) enzymes are crucial components of cellular metabolism. Mutations in IDH1 and IDH2 are frequently observed in various cancers, including acute myeloid leukemia (AML) and gliomas.[1][2] These mutations result in a neomorphic enzymatic activity, leading to the production of the oncometabolite D-2-hydroxyglutarate (2-HG).[3][4] High levels of 2-HG disrupt normal cellular processes, including epigenetic regulation, by competitively inhibiting α -ketoglutarate-dependent dioxygenases, ultimately promoting tumorigenesis.[2][3] This has led to the development of targeted inhibitors against these mutant enzymes.

GSK864 is a potent, allosteric inhibitor of mutant IDH1, specifically targeting R132C, R132H, and R132G variants.[5][6][7] While highly selective for mutant IDH1, understanding its potential interaction with the structurally similar mutant IDH2 is critical for a comprehensive assessment of its specificity and potential therapeutic applications.



Quantitative Comparison of Inhibitor Potency

The following table summarizes the half-maximal inhibitory concentration (IC50) values of **GSK864** against various mutant IDH1 and IDH2 enzymes. For a comprehensive comparison, data for other well-characterized mutant IDH1 and IDH2 inhibitors are also included.



Inhibitor	Primary Target	Specific Mutant Target(s)	IC50 (nM)	Fold Selectivity (mutant IDH1 vs mutant IDH2)
GSK864	Mutant IDH1	IDH1 R132C	8.8 - 9[5][6]	~20.8x
IDH1 R132H	15 - 15.2[5][6]	~12.2x		
IDH1 R132G	16.6 - 17[5][6]	~11.0x	_	
Mutant IDH2	183[1]		_	
Enasidenib (AG- 221)	Mutant IDH2	IDH2 R140Q	12 - 100[4]	N/A
IDH2 R172K	31 - 400[4]	N/A		
Ivosidenib (AG- 120)	Mutant IDH1	IDH1 R132H	12	N/A
IDH1 R132C	31	N/A		
AGI-5198	Mutant IDH1	IDH1 R132H	70[8]	N/A
IDH1 R132C	160[8]	N/A		
AGI-6780	Mutant IDH2	IDH2 R140Q	23[1]	N/A
Olutasidenib (FT- 2102)	Mutant IDH1	IDH1 R132H	21.2[8]	N/A
IDH1 R132C	114[8]	N/A		
Vorasidenib (AG- 881)	Pan-mutant IDH	IDH1 R132C, G, H, L, S	6 - 34[9]	N/A
IDH2 R140Q	118[9]	N/A		
IDH2 R172K	32[9]	N/A	_	

N/A: Not Applicable or data not available for direct comparison.



The data clearly indicates that **GSK864** is significantly more potent against mutant IDH1 variants than against mutant IDH2, with a selectivity of approximately 11- to 21-fold.

Experimental Protocols

The determination of inhibitor potency and selectivity against IDH enzymes typically involves biochemical and cellular assays.

Biochemical Assay for IDH Activity

This assay measures the enzymatic activity of purified mutant and wild-type IDH enzymes by monitoring the consumption of the cofactor NADPH.

Materials:

- Purified recombinant human IDH1 and IDH2 (wild-type and mutant variants)
- Test compounds (e.g., GSK864) dissolved in DMSO
- Assay Buffer (e.g., 150 mM NaCl, 20 mM Tris-HCl pH 7.5, 10% glycerol, 2 mM DTT)
- Substrate solution: α-ketoglutarate (α-KG)
- Cofactor solution: NADPH
- Detection Reagent: Diaphorase and Resazurin
- 96-well or 384-well black microplates

Procedure:

- Prepare serial dilutions of the test compound in DMSO.
- In the microplate, add the assay buffer.
- Add a small volume of the diluted test compound to the wells.
- Add the purified IDH enzyme to the wells and incubate for a predetermined period (e.g., 15-30 minutes) at room temperature to allow for compound binding.



- Initiate the enzymatic reaction by adding the substrate (α-KG) and cofactor (NADPH) solution.
- Incubate the reaction for a set time (e.g., 60 minutes) at 37°C.
- Stop the reaction and add the diaphorase/resazurin detection reagent.
- Incubate for a short period to allow for color development.
- Measure the fluorescence (e.g., Ex 544 nm/Em 590 nm) using a plate reader.
- Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Assay for 2-HG Production

This assay quantifies the intracellular levels of the oncometabolite 2-HG in cells expressing mutant IDH after treatment with an inhibitor.

Materials:

- Cell lines engineered to express specific IDH1 or IDH2 mutations (e.g., HT1080, U87MG)
- Cell culture medium and supplements
- Test compounds (e.g., GSK864)
- Cell lysis buffer
- Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

- Seed the mutant IDH-expressing cells in multi-well plates and allow them to adhere overnight.
- Treat the cells with a range of concentrations of the test compound for a specified duration (e.g., 24-48 hours).

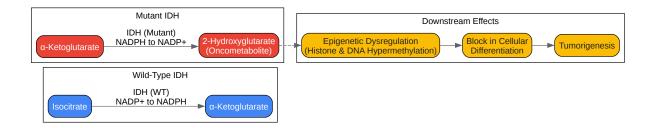


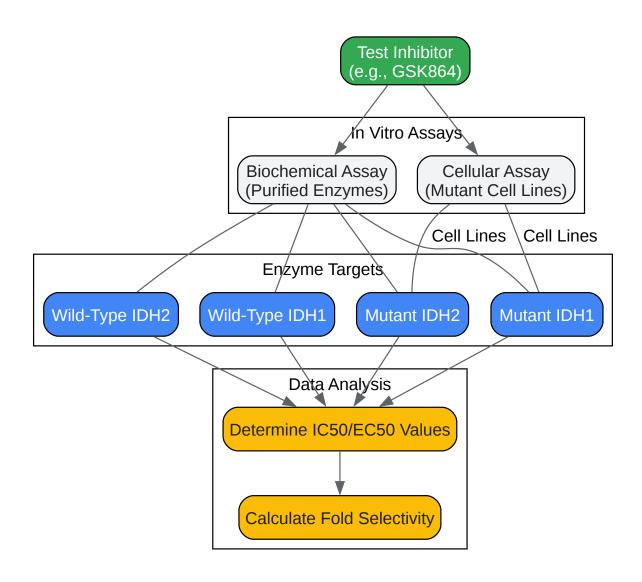
- · Harvest the cells and perform cell lysis.
- Extract the intracellular metabolites.
- Analyze the 2-HG levels in the cell lysates using a validated LC-MS/MS method.
- Normalize the 2-HG levels to the cell number or protein concentration.
- Calculate the percent reduction in 2-HG production and determine the EC50 value.

Visualizing the Impact of Mutant IDH

The following diagrams illustrate the canonical pathway of wild-type IDH and the neomorphic activity of mutant IDH, as well as a conceptual workflow for evaluating inhibitor cross-reactivity.









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